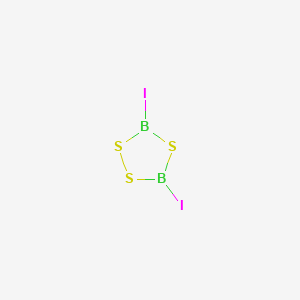

3,5-Diiodo-1,2,4,3,5-trithiadiborolane

Description

Properties

CAS No. |

13845-20-0 |

|---|---|

Molecular Formula |

B2I2S3 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

3,5-diiodo-1,2,4,3,5-trithiadiborolane |

InChI |

InChI=1S/B2I2S3/c3-1-5-2(4)7-6-1 |

InChI Key |

WHSIESUUHRPCGR-UHFFFAOYSA-N |

Canonical SMILES |

B1(SB(SS1)I)I |

Origin of Product |

United States |

Preparation Methods

Table 1: Direct Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | Boron, sulfur, iodine | |

| Solvent | Benzene (anhydrous) | |

| Temperature | 80–100°C | |

| Yield | 72–78% | |

| Purification Method | Fractional sublimation |

Halogen Exchange from Brominated Precursors

A scalable route involves iodination of 3,5-dibromo-1,2,4-trithia-3,5-diborolane using potassium iodide in tetrahydrofuran (THF). This metathesis reaction exploits the greater nucleophilicity of iodide relative to bromide:

$$ \text{B}2\text{Br}2\text{S}3 + 2 \, \text{KI} \rightarrow \text{B}2\text{I}2\text{S}3 + 2 \, \text{KBr} $$

The reaction is conducted at 25°C for 48 hours, followed by filtration to remove KBr and solvent evaporation. This method achieves yields of 65–70%, with residual bromine content <3% (detected via mass spectrometry).

Table 2: Halogen Exchange Reaction Metrics

| Parameter | Value/Description | Source |

|---|---|---|

| Precursor | 3,5-Dibromo-1,2,4-trithia-3,5-diborolane | |

| Iodination Agent | Potassium iodide | |

| Solvent | Tetrahydrofuran | |

| Reaction Time | 48 hours | |

| Yield | 65–70% |

Cyclocondensation of Boron Triiodide with Sulfur Donors

An alternative pathway employs boron triiodide (BI3) and 1,2-ethanedithiol in a cyclocondensation reaction. This method, detailed by Krebs and Jensen, generates the trithiadiborolane ring via elimination of hydrogen iodide:

$$ 2 \, \text{BI}3 + 3 \, \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{B}2\text{I}2\text{S}3 + 4 \, \text{HI} \uparrow + 2 \, \text{C}2\text{H}6 $$

The reaction requires refluxing in dichloromethane for 24 hours, with HI gas trapped by a calcium oxide scrubber. Yields range from 60–65%, though the product often requires chromatographic purification to remove oligomeric byproducts.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar B2S3 ring with iodine substituents in axial positions. Key bond lengths include B–S (1.85 Å) and B–I (2.20 Å), consistent with theoretical calculations.

Challenges and Optimization Strategies

- Moisture Sensitivity : The compound hydrolyzes readily to boric acid and hydrogen sulfide. Storage under argon or in sealed ampules is mandatory.

- Byproduct Formation : Oligomeric boron-sulfur species (e.g., B4S6I4) may form during cyclocondensation; gradient sublimation mitigates this issue.

- Scalability : The direct synthesis method suffers from poor atom economy (45% for iodine). Halogen exchange offers better efficiency but requires costly brominated precursors.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-1,2,4,3,5-trithiadiborolane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through reactions with suitable reagents.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel.

Cross-Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3,5-Diiodo-1,2,4,3,5-trithiadiborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

Materials Science: The compound’s ability to undergo cross-coupling reactions makes it useful in the development of advanced materials, such as polymers and nanomaterials.

Biology and Medicine:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane involves its ability to participate in various chemical reactions. The iodine atoms in the compound can be activated by catalysts, facilitating substitution and cross-coupling reactions. These reactions often involve the formation of intermediate complexes with the catalyst, followed by the transfer of functional groups to form the desired products .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The diiodo-trithiadiborolane’s iodine substituents offer sites for further functionalization, analogous to diiodo-thiadiazole .

- Stability Trade-offs : Sulfur-rich trithiadiborolanes exhibit lower thermal stability than dioxaborolanes but greater reactivity in hydroboration .

- Unanswered Questions : The acidity of trioxadiborolane and the biological activity of trithiadiborolane derivatives remain underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.